2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide
Description
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Properties
IUPAC Name |
N-[(Z)-[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N9O2/c15-12(6-22-9-16-8-18-22)19-20-13(24)7-25-14-17-10-23(21-14)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H2,15,19)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTLRCQGOKOVSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)NN=C(CN3C=NC=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC(=O)N/N=C(/CN3C=NC=N3)\N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antifungal, antibacterial, and anticancer properties.
- Molecular Formula : C19H17F3N6O3
- Molecular Weight : 434.37 g/mol
- CAS Number : Not specified in the search results.
Antifungal Activity
- Mechanism of Action : The antifungal activity of triazole derivatives is primarily attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This inhibition leads to the accumulation of toxic sterols and disrupts fungal cell membrane integrity .
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Case Studies :
- A study highlighted that various 1,2,4-triazole derivatives exhibited significant antifungal activity against Candida albicans and Aspergillus fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0156 to 2.0 μg/mL .
- Another investigation showed that compounds with trifluoromethyl substitutions demonstrated enhanced antifungal effects compared to their non-substituted counterparts .
Antibacterial Activity
- Broad Spectrum : Triazole derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria. The antibacterial mechanism often involves disruption of bacterial cell wall synthesis and function.
- Research Findings :
Anticancer Activity
- Targeting Cancer Cells : Some studies have reported that triazole derivatives exhibit cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Specific Findings :
Structure-Activity Relationship (SAR)
The SAR analysis of triazole derivatives indicates that modifications at specific positions can significantly enhance biological activity:
- Substituents : The presence of electron-withdrawing groups (like CF3) at the 7-position has been associated with increased antifungal potency.
- Hybridization : The incorporation of different heterocycles or functional groups can lead to improved efficacy against specific pathogens or cancer cells.
Data Table
Scientific Research Applications
Antimicrobial Activity
Triazoles are known for their antimicrobial properties. Recent studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
The anticancer properties of triazole derivatives are well-documented. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. Research indicates that these compounds can target enzymes like thymidylate synthase and histone deacetylases (HDAC), which play crucial roles in cancer biology . Studies have reported the synthesis of triazole derivatives that exhibit promising anticancer activity through various pathways.
Anti-inflammatory Properties
Triazoles are also noted for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by inflammation .
Neuroprotective Effects
Emerging research highlights the neuroprotective potential of triazole derivatives. These compounds may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's .
Study 1: Antimicrobial Efficacy
A study conducted by Maghraby et al. investigated a series of 1,2,3-triazole/1,2,4-triazole hybrids as antiproliferative agents targeting aromatase enzymes. Their findings highlighted the potential of these compounds as therapeutic agents against various microbial infections .
Study 2: Anticancer Activity
Research published in PubMed Central evaluated the anticancer properties of various triazole derivatives. The study demonstrated that these compounds could effectively inhibit cancer cell growth by targeting specific metabolic pathways .
Study 3: Neuroprotective Mechanisms
A study focused on the neuroprotective effects of triazoles found that certain derivatives could significantly reduce neuronal cell death induced by oxidative stress. This suggests their potential use in treating neurodegenerative disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
